molecular formula C8H8FNO2 B12337231 2-(2-Amino-3-fluorophenyl)acetic acid

2-(2-Amino-3-fluorophenyl)acetic acid

Cat. No.: B12337231
M. Wt: 169.15 g/mol
InChI Key: QTRKZNXCULRUJB-UHFFFAOYSA-N
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Description

2-(2-Amino-3-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 2-position and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-3-fluorophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Another method involves the use of 3-fluorophenylacetonitrile as a starting material. This compound can be hydrolyzed under acidic or basic conditions to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials and reaction conditions may vary depending on the availability and cost of reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-Nitro-3-fluorophenyl)acetic acid.

    Reduction: Formation of 2-(2-Amino-3-fluorophenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Amino-3-fluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-fluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The amino and fluorine substituents can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-4-fluorophenyl)acetic acid
  • 2-(2-Amino-3-chlorophenyl)acetic acid
  • 2-(2-Amino-3-methylphenyl)acetic acid

Uniqueness

2-(2-Amino-3-fluorophenyl)acetic acid is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-(2-amino-3-fluorophenyl)acetic acid

InChI

InChI=1S/C8H8FNO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4,10H2,(H,11,12)

InChI Key

QTRKZNXCULRUJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N)CC(=O)O

Origin of Product

United States

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